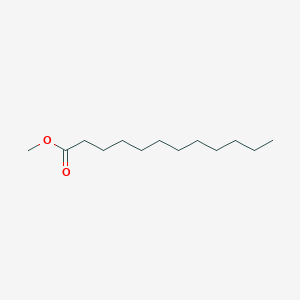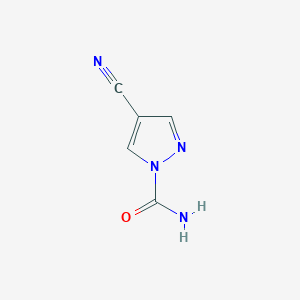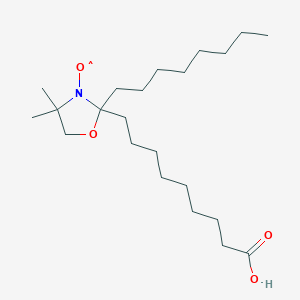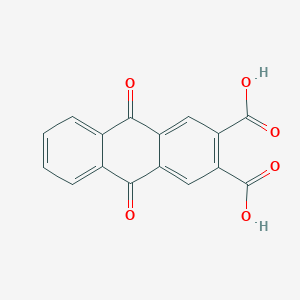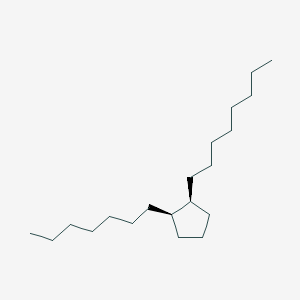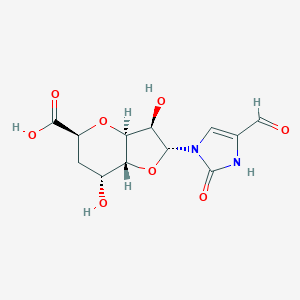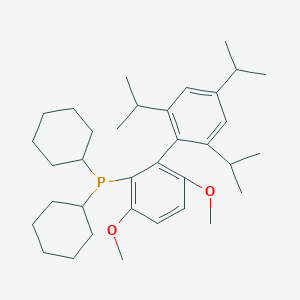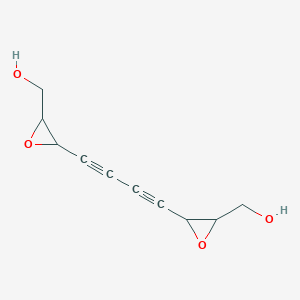
Repandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Repandiol is a naturally occurring diterpenoid compound that is found in the plant species Euphorbia repanda. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative disorders. In Additionally, we will list as many future directions as possible for further research on repandiol.
Applications De Recherche Scientifique
Cytotoxic Properties
Repandiol, isolated from mushrooms Hydnum repandum and H. repandum var. album, has been found to exhibit potent cytotoxic activity against various tumor cells. This compound, characterized as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, displays significant potential in cancer research due to its ability to effectively target tumor cells (Takahashi, Endo, & Nozoe, 1992).
DNA Interstrand Cross-Linking
Repandiol has also been identified as a mycotoxic diepoxide that can form interstrand cross-links within DNA. This property makes it a valuable molecule for studying the mechanisms of DNA damage and repair, particularly in the context of cancer biology (Millard et al., 2004).
Hepatoprotective and Antioxidant Potential
Mallotus repandus, traditionally used for various liver disorders, has been studied for its hepatoprotective and antioxidant activities. The ethyl acetate stem extract of M. repandus demonstrated protective effects against liver injury, which may be attributed to its antioxidant properties, thereby substantiating its traditional use (Mondal et al., 2020).
Analgesic and Anti-Inflammatory Activities
The plant Cyclamen repandum, showing biological activity in folk medicine, was investigated for its anti-inflammatory and antinociceptive activities. The study supports the traditional use of C. repandum tubers for pain and inflammation, providing a basis for the development of new therapeutic agents (Speroni et al., 2007).
Propriétés
Numéro CAS |
147921-90-2 |
|---|---|
Nom du produit |
Repandiol |
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
[3-[4-[3-(hydroxymethyl)oxiran-2-yl]buta-1,3-diynyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-5-9-7(13-9)3-1-2-4-8-10(6-12)14-8/h7-12H,5-6H2 |
Clé InChI |
BQWDCZPSFPXRCB-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)C#CC#CC2C(O2)CO)O |
SMILES canonique |
C(C1C(O1)C#CC#CC2C(O2)CO)O |
melting_point |
168-169°C |
Autres numéros CAS |
147921-90-2 |
Description physique |
Solid |
Synonymes |
2,3,8,9-diepoxy-4,6-decadiyne-1,10-diol repandiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



